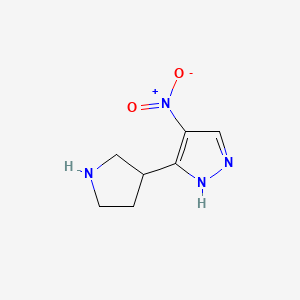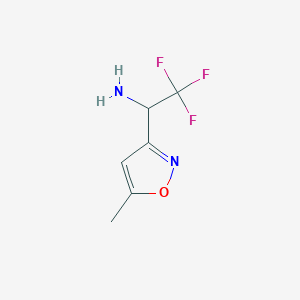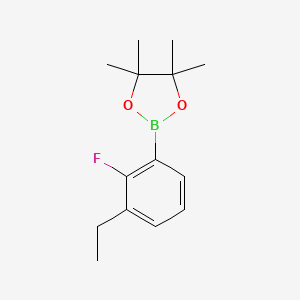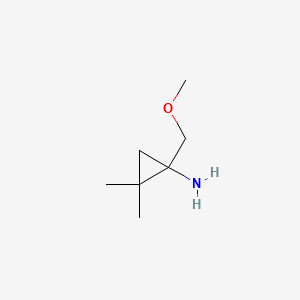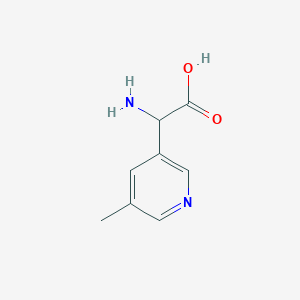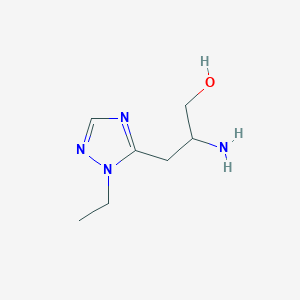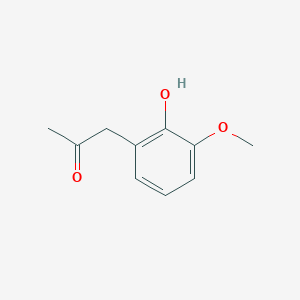
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol is an organic compound that belongs to the class of phenethylamines This compound features a phenyl ring substituted with a methoxymethyl group and a methylaminoethanol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with 3-(Methoxymethyl)benzaldehyde.
Reductive Amination: The benzaldehyde is subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. This step forms the intermediate 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethanol.
Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to a more consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Produces ketones or aldehydes.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted phenethylamines.
Applications De Recherche Scientifique
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic properties, such as its role in modulating neurotransmitter activity.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Aminophenyl)ethanol: Similar structure but with an amino group instead of a methoxymethyl group.
1-[4-(Methylsulfonyl)phenyl]ethan-1-one: Contains a methylsulfonyl group instead of a methoxymethyl group.
Uniqueness
1-(3-(Methoxymethyl)phenyl)-2-(methylamino)ethan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H17NO2 |
|---|---|
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
1-[3-(methoxymethyl)phenyl]-2-(methylamino)ethanol |
InChI |
InChI=1S/C11H17NO2/c1-12-7-11(13)10-5-3-4-9(6-10)8-14-2/h3-6,11-13H,7-8H2,1-2H3 |
Clé InChI |
XJJLNCGGCJKMKD-UHFFFAOYSA-N |
SMILES canonique |
CNCC(C1=CC=CC(=C1)COC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



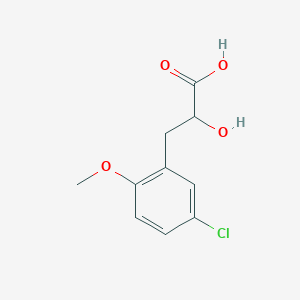

![2-[1-(Propan-2-yl)cyclobutyl]ethan-1-amine](/img/structure/B13601126.png)
